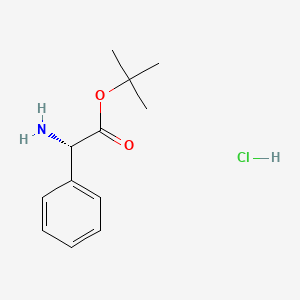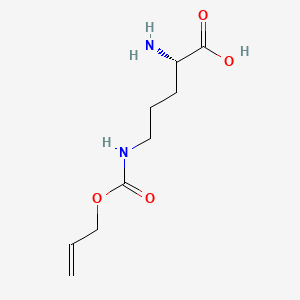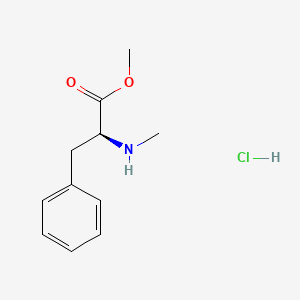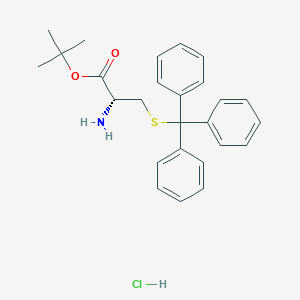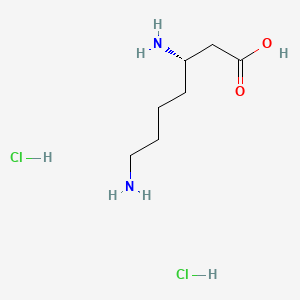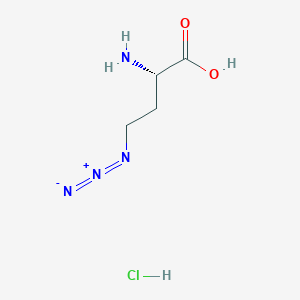
S-benzyl-D-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .
Synthesis Analysis
A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .
Molecular Structure Analysis
The molecular structure of S-Benzyl-D-cysteine consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .
Chemical Reactions Analysis
Cysteine protecting groups, including S-Benzyl-D-cysteine, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Physical And Chemical Properties Analysis
S-Benzyl-D-cysteine appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .
Aplicaciones Científicas De Investigación
Cancer Research
S-benzyl-D-cysteine has been used in the synthesis of a tripeptide that forms a spherical assembly and induces cytotoxicity in cancer cells via apoptosis . The tripeptide, consisting of benzyl protected di-cysteine and phenylalanine, has shown potential cytotoxicity towards breast (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines .
Peptide Self-Assembly
The redox chemistry of cysteine is widely used in nature to direct protein assembly . S-benzyl-D-cysteine, with its thiol group, can be used to modulate the hydrogelation of various peptide classes through thiol-disulfide redox chemistry .
Material Science
The study of peptide-derived self-organized nanoarchitectures is an emerging scientific research area due to its potential application in advanced material science . S-benzyl-D-cysteine can be used in the synthesis of such peptides .
Biointerface Engineering
Peptide-derived nanoarchitectures have potential applications in biointerface engineering . S-benzyl-D-cysteine, being a part of such peptides, can play a crucial role in these applications .
Therapeutics
The potential cytotoxicity of the tripeptide consisting of benzyl protected di-cysteine and phenylalanine towards cancer cell lines indicates its potential use in therapeutics .
Nanoscale Hydrophobic Particles
S-Benzyl-L-cysteine has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . These particles can have various applications in different fields .
Peptide Synthesis
S-Benzyl-D-cysteine can be used in peptide synthesis . Its benzyl group can serve as a protecting group for the cysteine residue during the synthesis .
Detection
S-Benzyl-D-cysteine can also be used in detection applications . Its unique properties can be utilized to develop new detection methods .
Direcciones Futuras
Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of S-Benzyl-D-cysteine and similar compounds lies in their potential applications in peptide synthesis and protein science .
Propiedades
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Benzylcysteine | |
Q & A
Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?
A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].
Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?
A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

